

Spectral Data Analysis of 2,6-Dichloro-4-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-4-nitropyridine

Cat. No.: B133513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound **2,6-dichloro-4-nitropyridine**. Due to the limited availability of public experimental data, this guide combines documented information with theoretical predictions to offer a valuable resource for researchers utilizing this compound.

Compound Overview

2,6-Dichloro-4-nitropyridine is a halogenated and nitrated pyridine derivative. Its chemical structure makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Chemical Structure:

Key Identifiers:

- CAS Number: 25194-01-8
- Molecular Formula: $C_5H_2Cl_2N_2O_2$
- Molecular Weight: 192.99 g/mol

Spectral Data Summary

The following tables summarize the predicted and observed spectral data for **2,6-dichloro-4-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2,6-dichloro-4-nitropyridine** is not readily available in public databases. The following are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.1 - 8.3	Singlet	2H	H-3, H-5

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 152	C-2, C-6
~ 148	C-4
~ 118	C-3, C-5

Infrared (IR) Spectroscopy

An FTIR spectrum of **2,6-dichloro-4-nitropyridine** has been recorded using the KBr technique on a Bruker Tensor 27 FT-IR instrument.[\[1\]](#) While the full dataset is not publicly available, the characteristic absorption bands are expected in the following regions based on the functional groups present.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1585	Medium - Weak	C=C Ring Stretch
1560 - 1515	Strong	Asymmetric NO ₂ Stretch
1360 - 1345	Strong	Symmetric NO ₂ Stretch
850 - 750	Strong	C-Cl Stretch
750 - 700	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Experimental mass spectrometry data for **2,6-dichloro-4-nitropyridine** is not readily available. The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
192/194/196	[M] ⁺ Molecular ion (isotopic pattern for 2 Cl atoms)
162/164/166	[M-NO] ⁺
146/148/150	[M-NO ₂] ⁺
157/159	[M-Cl] ⁺
111	[M-Cl-NO ₂] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2,6-dichloro-4-nitropyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.
- Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition:

- Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional proton (^1H) and carbon (^{13}C) spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Set appropriate acquisition parameters, including the number of scans to achieve an adequate signal-to-noise ratio and a suitable relaxation delay.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Sample Preparation (KBr Pellet Technique):

- Grind 1-2 mg of **2,6-dichloro-4-nitropyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

- The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
- Identify the wavenumbers of the major absorption bands.

Mass Spectrometry

Sample Preparation:

- For Electron Ionization (EI), the solid sample can be introduced directly via a solids probe.
- For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

Data Acquisition (EI-MS):

- Introduce the sample into the ion source of a mass spectrometer.

- Ionize the sample using a standard electron energy of 70 eV.
- Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

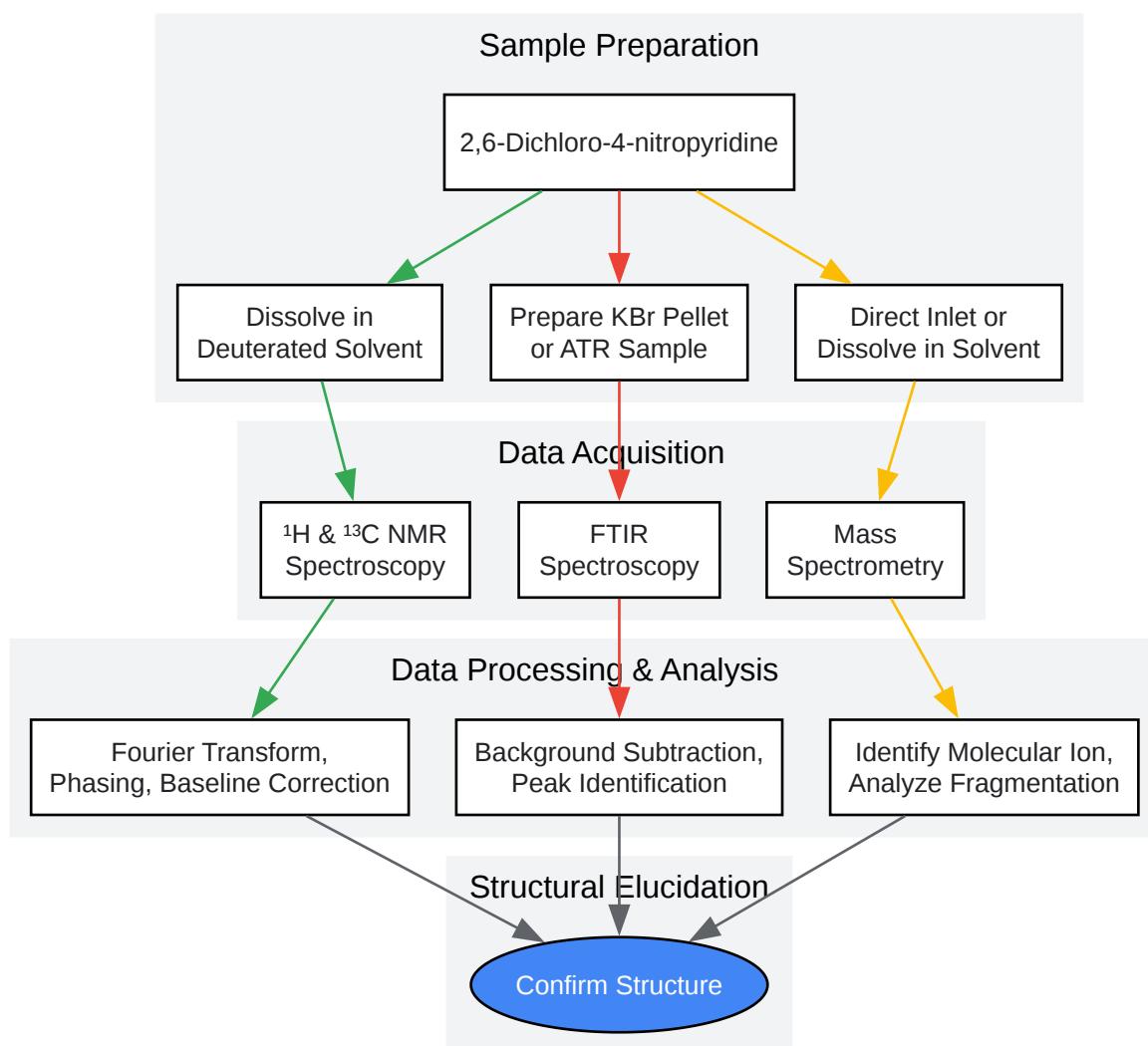
Data Processing:

- Identify the molecular ion peak. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) should be observed.
- Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO, NO₂, Cl).

Visualizations

Experimental Workflow for Spectral Analysis

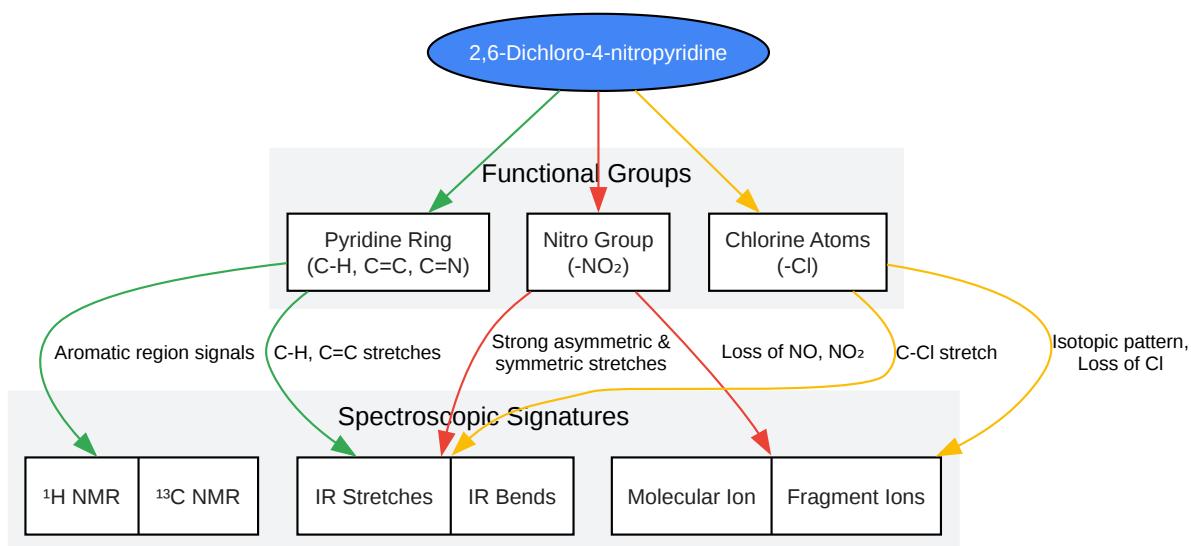
The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for a chemical compound like **2,6-dichloro-4-nitropyridine**.

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Caption: General workflow for spectral analysis.

Logical Relationship of Functional Groups to Spectral Data

This diagram illustrates how the different functional groups within **2,6-dichloro-4-nitropyridine** give rise to specific signals in the various spectroscopic techniques.



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Caption: Functional group and spectral data relationships.

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References

- 1. 2,6-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 3841070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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